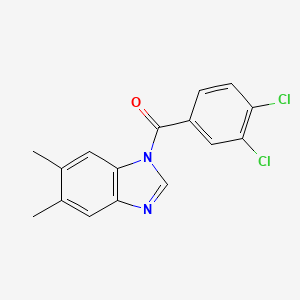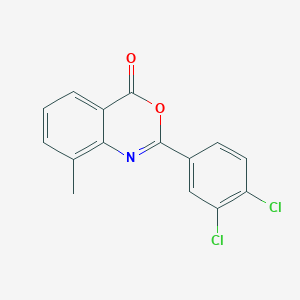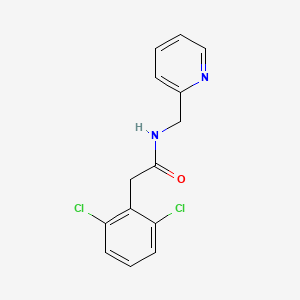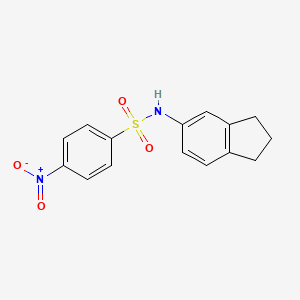![molecular formula C15H16ClN3O2 B5714347 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has been widely studied due to its potential therapeutic applications. This compound is commonly referred to as CMPI and belongs to the piperazine family of compounds. CMPI is known for its ability to modulate the activity of certain neurotransmitters in the brain, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of CMPI is not fully understood. However, studies have shown that CMPI binds to certain receptors in the brain such as the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are known to play a role in the development of various neurological disorders. By modulating the activity of these receptors, CMPI is believed to have a therapeutic effect on these disorders.
Biochemical and Physiological Effects:
CMPI has been shown to have several biochemical and physiological effects. Studies have shown that CMPI has the ability to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CMPI in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CMPI for lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of CMPI is its complex synthesis process, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the study of CMPI. One of the main areas of research is the development of new drugs based on the structure of CMPI for the treatment of various neurological disorders. Another area of research is the study of the mechanism of action of CMPI, which could lead to a better understanding of its therapeutic effects. Additionally, the synthesis of CMPI could be optimized to make it more cost-effective and easier to produce in large quantities.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a promising compound for the development of new drugs for the treatment of various neurological disorders. Its ability to modulate the activity of certain neurotransmitters in the brain makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of CMPI and to optimize its synthesis process.
合成方法
The synthesis of CMPI is a complex process that involves several steps. The first step involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form 3-chloro-N-ethoxycarbonylaniline. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
CMPI has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. Studies have shown that CMPI has the ability to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are known to play a crucial role in the development of these disorders.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-9-14(17-21-11)15(20)19-7-5-18(6-8-19)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGOLJZLQSQRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](5-methyl-1,2-oxazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)

![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)



![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
